BenchChemオンラインストアへようこそ!

TC-A 2317 hydrochloride

Kinase Selectivity Aurora A Aurora B

TC-A 2317 hydrochloride is an orally bioavailable small molecule that acts as a potent and highly selective inhibitor of Aurora kinase A (Aurora A), a serine/threonine kinase essential for proper mitotic progression and spindle assembly. It exhibits a high binding affinity for Aurora A with a reported Ki of 1.2 nM and demonstrates significantly weaker inhibition of the closely related Aurora B kinase (Ki = 101 nM), establishing a key selectivity window.

Molecular Formula C19H29ClN6O
Molecular Weight 392.9 g/mol
CAS No. 1245907-03-2
Cat. No. B611239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTC-A 2317 hydrochloride
CAS1245907-03-2
SynonymsTC-A2317 HCl;  TC-A2317 Hydrochloride;  TCA2317 HCl;  TC A2317 HCl;  TC A2317 Hydrochloride;  TCA2317 Hydrochloride;  TC-A-2317 hydrochloride; 
Molecular FormulaC19H29ClN6O
Molecular Weight392.9 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1C#N)NC(C)CCCC(C)(C)O)NC2=NNC(=C2)C.Cl
InChIInChI=1S/C19H28N6O.ClH/c1-12-9-16(22-17-10-14(3)24-25-17)23-18(15(12)11-20)21-13(2)7-6-8-19(4,5)26;/h9-10,13,26H,6-8H2,1-5H3,(H3,21,22,23,24,25);1H
InChIKeyDXVATYHPJJPMIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TC-A 2317 hydrochloride (CAS 1245907-03-2): Potent Aurora A Kinase Inhibitor for Selective Mitotic Disruption


TC-A 2317 hydrochloride is an orally bioavailable small molecule that acts as a potent and highly selective inhibitor of Aurora kinase A (Aurora A), a serine/threonine kinase essential for proper mitotic progression and spindle assembly [1]. It exhibits a high binding affinity for Aurora A with a reported Ki of 1.2 nM and demonstrates significantly weaker inhibition of the closely related Aurora B kinase (Ki = 101 nM), establishing a key selectivity window [2]. This compound is primarily utilized as a chemical probe to investigate Aurora A-specific functions in cell cycle regulation and oncology research, distinct from pan-Aurora or Aurora B-selective inhibitors [1].

TC-A 2317 Hydrochloride Procurement Guide: Why Isoform Selectivity Precludes Simple Substitution


Substituting TC-A 2317 hydrochloride with other Aurora kinase inhibitors, even those within the same class, is scientifically unsound due to its unique isoform selectivity profile. Unlike pan-Aurora inhibitors (e.g., TAK-901) which potently inhibit both Aurora A and B, leading to a distinct polyploidy phenotype , or clinical candidates like Alisertib which, despite high Aurora A selectivity, possess distinct physicochemical and pharmacokinetic properties , TC-A 2317 provides a well-characterized balance of high Aurora A potency (Ki = 1.2 nM) and substantial selectivity over Aurora B (Ki = 101 nM) that enables dissection of Aurora A-specific mitotic phenotypes (e.g., centrosome abnormalities, prolonged mitosis) without confounding on-target Aurora B inhibition [1]. Its quantitative differentiation in binding affinity, cellular activity, and in vivo pharmacokinetics directly impacts experimental design, data interpretation, and the validity of comparative studies, necessitating careful selection over close analogs .

TC-A 2317 Hydrochloride Evidence Guide: Quantifiable Differentiation for Scientific Selection


Isoform Selectivity: Superior Discrimination Between Aurora A and Aurora B Compared to Pan-Inhibitors

TC-A 2317 hydrochloride exhibits an 84-fold selectivity for Aurora A (Ki = 1.2 nM) over Aurora B (Ki = 101 nM) [1]. In stark contrast, the pan-Aurora inhibitor TAK-901 shows near-equipotent inhibition of both isoforms, with IC50 values of 21 nM for Aurora A and 15 nM for Aurora B . This quantitative difference in isoform selectivity is critical for experiments aiming to isolate Aurora A-specific effects, as the use of a pan-inhibitor would simultaneously block Aurora B, confounding phenotypic readouts [1].

Kinase Selectivity Aurora A Aurora B

Broad Kinase Selectivity: Minimal Off-Target Activity Across a Diverse Kinase Panel

To define its selectivity beyond the Aurora family, TC-A 2317 hydrochloride was screened against a panel of over 60 diverse kinases. The compound demonstrated minimal cross-reactivity, with IC50 values exceeding 1000 nM for all other kinases tested, confirming a clean selectivity profile . This class-level inference of high selectivity is a critical attribute for a chemical probe, ensuring that observed cellular phenotypes are primarily driven by Aurora A inhibition rather than off-target kinase engagement [1].

Kinase Profiling Off-Target Effects Selectivity

Cellular Antiproliferative Activity: Potent Growth Inhibition in Colorectal Carcinoma Model

The functional consequence of Aurora A inhibition by TC-A 2317 hydrochloride is demonstrated by its potent antiproliferative effect on HCT116 human colorectal carcinoma cells, with an IC50 value of 115 nM [1]. While this is a single-agent measurement, it provides a quantitative benchmark for cellular activity that can be compared to other Aurora A inhibitors under similar conditions. For example, Alisertib has been reported to exhibit a range of IC50 values in different cell lines, including 200-350 nM in certain lymphoma models, but direct head-to-head comparisons in HCT116 cells are not available .

Antiproliferative HCT116 IC50

In Vivo Pharmacokinetics and Oral Bioavailability in Rodent Models

TC-A 2317 hydrochloride is orally bioavailable and exhibits a favorable pharmacokinetic (PK) profile in rats. Following a single oral dose of 30 mg/kg, the compound achieved a high maximum serum concentration (Cmax) of 4930 nM, with a time to peak concentration (Tmax) of 1.2 hours. The half-life (T1/2) was determined to be 3.3 hours, and a sustained serum concentration of 52 nM was observed 24 hours post-dose, indicating good exposure and a moderate clearance rate [1]. These parameters are essential for designing in vivo efficacy studies and allow for comparison with other orally available Aurora A inhibitors like Alisertib, which also exhibits oral activity but with its own distinct PK parameters .

Pharmacokinetics Oral Bioavailability In Vivo

TC-A 2317 Hydrochloride: Key Application Scenarios Based on Quantified Differentiation


Dissecting Aurora A-Specific Mitotic Defects Without Aurora B Interference

Utilize TC-A 2317 hydrochloride (at concentrations guided by the Ki values of 1.2 nM for Aurora A and 101 nM for Aurora B) to specifically study Aurora A functions in centrosome maturation, spindle assembly, and mitotic progression. The 84-fold selectivity window over Aurora B (as compared to near-equipotent pan-inhibitors like TAK-901) is critical for generating clean, isoform-specific phenotypes, such as prolonged mitosis and micronuclei formation, without confounding Aurora B-mediated effects on cytokinesis or chromosome condensation [1].

Establishing Cellular Efficacy and Potency in Colorectal Cancer Models

Employ TC-A 2317 hydrochloride as a benchmark tool compound in HCT116 colorectal carcinoma or other relevant cell lines, using the established IC50 of 115 nM as a reference for dose-response studies. This quantitative benchmark allows for direct comparison of genetic (e.g., siRNA) or chemical manipulation of the Aurora A pathway and can serve as a control when evaluating novel Aurora A-targeting agents in similar cellular contexts [2].

Designing In Vivo Efficacy Studies with Defined Oral Dosing Parameters

Leverage the detailed rat pharmacokinetic data (Cmax = 4930 nM, T1/2 = 3.3 h at 30 mg/kg p.o.) to design oral dosing schedules for mouse xenograft studies. This PK profile informs the selection of dose levels and frequency required to maintain plasma concentrations above the cellular IC50 (115 nM) throughout the study, ensuring target engagement and enabling robust correlation of plasma exposure with tumor growth inhibition [3].

Confirming On-Target Effects in Target Validation Studies

Use TC-A 2317 hydrochloride as a selective chemical probe in conjunction with genetic approaches (e.g., Aurora A siRNA or CRISPR knockout) to validate the role of Aurora A kinase activity in a biological process. Its high selectivity over a panel of 60 other kinases (IC50 > 1000 nM) minimizes the risk of confounding results from off-target kinase inhibition, thereby strengthening the causal link between Aurora A inhibition and the observed phenotype .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for TC-A 2317 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.